Methyl 6-aminonicotinate hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 6-aminopyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h2-4H,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPREJWCJIVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180693-67-8 | |
| Record name | Methyl 6-aminonicotinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180693678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 6-AMINONICOTINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SZ1MLR4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Evolution of Nicotinic Acid Derivatives in Synthesis
The journey of nicotinic acid and its derivatives in chemical science is a rich narrative that began long before their biological significance was fully understood. Nicotinic acid, also known as niacin or vitamin B3, was first prepared in 1867 by the oxidation of nicotine. researchgate.net For decades, it remained a chemical curiosity until its vital role in preventing pellagra was discovered in the early 20th century. georganics.sk This discovery spurred intense interest in nicotinic acid and its related compounds, not just for their medicinal properties but also for their potential as synthetic precursors.
The pyridine (B92270) ring, the core structure of nicotinic acid, is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials. rsc.orgresearchgate.net However, the inherent electronic properties of the pyridine ring make direct and selective functionalization a significant chemical challenge. rsc.orgnih.gov Early synthetic efforts often relied on building the functionalized pyridine ring from acyclic precursors. Over time, chemists have developed a vast toolbox of strategies to modify the pyridine scaffold directly. These methods include electrophilic and nucleophilic substitution reactions, as well as more modern transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of functionalized pyridines. mingyuanchemical.com The development of methods for the meta-selective functionalization of pyridines has been a particularly active area of research. nih.gov It is within this rich history of synthetic innovation that derivatives like Methyl 6-aminonicotinate hydrochloride have become invaluable tools.
Strategic Importance of Methyl 6 Aminonicotinate Hydrochloride As a Synthetic Platform
Methyl 6-aminonicotinate hydrochloride is a stable, crystalline solid that serves as a highly versatile bifunctional building block. georganics.skgeorganics.sk Its structure incorporates a methyl ester and an amino group on the pyridine (B92270) ring, offering two distinct points for chemical modification. The hydrochloride salt form enhances the compound's stability and handling properties, making it a reliable starting material in multi-step syntheses.
The preparation of Methyl 6-aminonicotinate is straightforward, typically achieved by the esterification of 6-aminonicotinic acid using methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride. georganics.skgeorganics.sk This accessibility further enhances its strategic value for chemists.
The true power of this compound lies in its ability to act as a scaffold for constructing a diverse array of more complex pyridine derivatives. The amino group can readily undergo a variety of reactions, including acylation, alkylation, and participation in the formation of heterocyclic rings. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. This dual reactivity allows for the systematic and controlled elaboration of the molecular structure, making it a favored starting point in medicinal chemistry and other areas of chemical synthesis.
Overview of Key Research Domains Utilizing Methyl 6 Aminonicotinate Hydrochloride
Established Synthetic Routes to this compound
Traditional methods for the synthesis of Methyl 6-aminonicotinate and its derivatives rely on well-established organic reactions. These routes are characterized by their reliability and scalability, forming the foundation of the compound's production.
A straightforward and common method for preparing Methyl 6-aminonicotinate is through the direct esterification of 6-aminonicotinic acid. georganics.skebi.ac.uk This reaction, a classic example of Fischer esterification, involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. cerritos.edulibretexts.org
The process typically utilizes methanol as both the reagent and solvent, with a mineral acid like hydrogen chloride (HCl) or sulfuric acid (H₂SO₄) serving as the catalyst. georganics.skorganic-chemistry.org The reaction is driven by heating the mixture under reflux. georganics.sk The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by methanol. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction is an equilibrium process; therefore, using a large excess of methanol helps to shift the equilibrium towards the formation of the ester product, in accordance with Le Chatelier's principle. cerritos.edulibretexts.org The reaction yields Methyl 6-aminonicotinate, which is subsequently converted to its hydrochloride salt. nih.gov This method is valued for its operational simplicity and use of readily available materials.
Key Steps in Fischer Esterification:
Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of 6-aminonicotinic acid, increasing its electrophilicity. youtube.com
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. masterorganicchemistry.com
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, Methyl 6-aminonicotinate. libretexts.org
For the synthesis of a broader range of Methyl 6-aminonicotinate derivatives, particularly those with varied amine substituents, palladium-catalyzed amination reactions are a powerful tool. The Buchwald-Hartwig amination has emerged as a fundamental method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgnumberanalytics.com This cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and a primary or secondary amine. wikipedia.orgrug.nl
In the context of nicotinic acid derivatives, this reaction would typically involve coupling a 6-halonicotinate (e.g., methyl 6-chloronicotinate or methyl 6-bromonicotinate) with a desired amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical and has evolved over several "generations" to improve reaction efficiency, scope, and tolerance to various functional groups. wikipedia.orgrug.nl Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and DavePhos are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. libretexts.orgyoutube.com This methodology is highly versatile, enabling the synthesis of a wide array of N-substituted 6-aminonicotinate esters that would be difficult to access through other means. numberanalytics.com
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Related Heterocyclic Halides
| Aryl Halide Substrate | Amine | Palladium Source | Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| 6-Chloropurine Nucleoside | Aryl Amines | Pd(OAc)₂ (10 mol%) | Xantphos (15 mol%) | Cs₂CO₃ | Toluene | Good | nih.gov |
| 6-Bromopurine Nucleoside | Aryl Amines | Pd(OAc)₂ (5 mol%) | Xantphos (7.5 mol%) | Cs₂CO₃ | Toluene | Efficient | nih.gov |
| 5-Halo-7-azaindole | Primary Amines | Palladium Precatalyst (P5) | BrettPhos (L5) | LiHMDS | Not Specified | ~88% | mit.edu |
| Aryl Bromides | Primary Amines | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | High | wikipedia.org |
In multi-step syntheses involving 6-aminonicotinic acid or its esters, the presence of the nucleophilic amino group can interfere with reactions targeting other parts of the molecule, such as the carboxylic acid or the pyridine ring. libretexts.org To ensure selectivity, the amino group must be temporarily masked with a protecting group. organic-chemistry.org This strategy involves two key steps: the introduction of the protecting group (protection) and its subsequent removal (deprotection) once the desired chemical transformation is complete. organic-chemistry.org
Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and hydrogenolysis conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is cleaved by catalytic hydrogenation, a method that leaves acid-labile groups like Boc intact. masterorganicchemistry.com This orthogonal stability allows for the selective deprotection of one amine in the presence of another protected with a different group. organic-chemistry.org Acylation to form an amide is another strategy to reduce the amine's reactivity, which can be reversed under basic conditions. youtube.com
Table 2: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Reagent for Protection | Conditions for Deprotection | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, HCl) | masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd-C) | masterorganicchemistry.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | organic-chemistry.orgmasterorganicchemistry.com |
| Acetyl | Ac | Acetic Anhydride (B1165640) or Acetyl Chloride | Basic conditions (e.g., Hydroxide) | youtube.com |
Development of Novel and Green Synthetic Protocols
Reflecting the broader push towards sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing nicotinic acid derivatives. nih.govresearchgate.net These novel approaches prioritize the use of catalytic processes, renewable resources, and benign reaction conditions to minimize waste and energy consumption. nih.govchimia.ch
Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages over traditional chemical catalysis, including mild reaction conditions and high selectivity. nih.gov A notable development is the use of immobilized lipase (B570770) from Candida antarctica (Novozym® 435) to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) and various amines. nih.govrsc.org This enzymatic approach has been successfully implemented in continuous-flow microreactors, leading to high product yields (81.6–88.5%) and dramatically reduced reaction times—from 24 hours in a batch reactor to just 35 minutes in the microreactor. nih.gov While this specific example produces amides rather than esters, the principle demonstrates a powerful catalytic strategy that could be adapted for related esterification or amination reactions in the synthesis of nicotinic acid derivatives. This method aligns with the principles of green chemistry by avoiding harsh reagents and improving energy efficiency. nih.govrsc.org
A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. nih.gov In the biocatalytic synthesis of nicotinamide derivatives mentioned above, the use of tert-amyl alcohol as a reaction medium represents a move towards a more environmentally friendly solvent compared to carcinogenic options like toluene. nih.gov
Another innovative approach is mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often without any solvent. researchgate.net This technique, first applied to the synthesis of metal-organic frameworks (MOFs) in 2006, can produce products quantitatively and with high purity, as volatile byproducts are easily removed. researchgate.net While not yet specifically documented for this compound, mechanochemistry represents a promising solvent-free strategy for the synthesis of pyridine derivatives and other fine chemicals, offering a significant reduction in solvent waste and potential for scalability. researchgate.net
Synthesis of Structurally Modified Analogues of this compound
The development of analogues of Methyl 6-aminonicotinate is essential for various research applications, including medicinal chemistry and materials science. nih.govrsc.org Synthetic strategies typically target three main areas of the molecule: the pyridine ring, the ester group, and the introduction of chirality.
The pyridine core is a common motif in pharmaceuticals, making its functionalization a key area of synthetic chemistry. nih.govrsc.org Direct C-H functionalization and cross-coupling reactions are powerful tools for modifying the pyridine ring of Methyl 6-aminonicotinate analogues.
Palladium-catalyzed cross-coupling reactions are a cornerstone for forming new carbon-carbon and carbon-nitrogen bonds on pyridine rings. nih.govacs.orgnih.gov For a substrate like Methyl 6-aminonicotinate, halogenated derivatives (e.g., bromo or chloro analogues) are first prepared, which can then undergo reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, the amination of 3-halo-2-aminopyridines using specialized palladium catalysts and ligands like RuPhos and BrettPhos has been shown to be effective, providing a route to N³-substituted 2,3-diaminopyridine (B105623) derivatives. acs.orgnih.gov This approach could be adapted to introduce a variety of primary and secondary amines at different positions on the 6-aminonicotinate scaffold.
Direct C-H functionalization offers a more atom-economical approach by avoiding the pre-installation of a halogen. rsc.org Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, enables the direct attachment of aryl, alkyl, or alkenyl groups to the pyridine ring. nih.gov For example, rhodium(III)-catalyzed olefination of N-acetyl-2-aminopyridines with acrylates has been demonstrated, primarily at the C3 position. nih.gov Such methods, often guided by a directing group, can offer high regioselectivity, which is crucial when multiple C-H bonds are available for activation. mdpi.com
Table 1: Examples of Pyridine Ring Functionalization Reactions
| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type | Ref. |
| Buchwald-Hartwig Amination | Pd-precatalysts (e.g., RuPhos, BrettPhos), LiHMDS | C3 (on 3-halo precursor) | N-Aryl/Alkyl diaminopyridines | acs.org |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Ligand, Base | Various | Aryl-substituted pyridines | nih.gov |
| Rh(III)-Catalyzed Olefination | [RhCp*Cl₂]₂, Cu(OAc)₂ | C3 | 3-Alkenyl-2-aminopyridines | nih.gov |
| Copper-Catalyzed Cross-Coupling | Cu(OAc)₂ | Various | Polysubstituted Pyridines | nih.gov |
The methyl ester group of Methyl 6-aminonicotinate is a versatile handle for introducing structural diversity. Common modifications include hydrolysis to the carboxylic acid, conversion to amides, reduction to an alcohol, and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding 6-aminonicotinic acid under acidic or basic conditions. Standard procedures involve heating with aqueous sodium hydroxide (B78521) or hydrochloric acid. researchgate.net The resulting carboxylic acid can then be used in further coupling reactions.
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Reduction: The ester group can be reduced to a primary alcohol (6-amino-3-(hydroxymethyl)pyridine). While powerful reducing agents like lithium aluminum hydride are effective, milder and more selective reagents are often preferred to avoid reduction of the pyridine ring. Sodium borohydride (B1222165) in the presence of activating agents like aluminum chloride or in specific solvent systems can reduce pyridine carboxylic esters to the corresponding alcohols. researchgate.net A one-pot method involves converting the carboxylic acid to its S-2-pyridyl thioester derivative, which is then reduced with sodium borohydride. rsc.org
Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups by heating with a different alcohol in the presence of an acid or base catalyst. google.com A known process for synthesizing menthyl nicotinate involves the transesterification of methyl nicotinate with menthol (B31143) using a sodium methoxide (B1231860) catalyst. google.com
The creation of chiral molecules is of paramount importance in drug discovery. nih.gov Methodologies for preparing chiral derivatives of Methyl 6-aminonicotinate often involve asymmetric catalysis to introduce stereocenters.
One approach is the asymmetric alkylation of pyridine derivatives. Copper-catalyzed conjugate addition of Grignard reagents to alkenyl pyridines, activated by a Lewis acid, can produce chiral alkylated pyridines with high enantioselectivity. nih.govresearchgate.net This strategy could be applied to a suitably modified 6-aminonicotinate scaffold to introduce a chiral side chain.
Another strategy involves the asymmetric hydrogenation of a substituted pyridine ring to create chiral piperidines. researchgate.net For example, an interrupted hydrogenation of oxazolidinone-substituted pyridines has been used to synthesize enantioenriched δ-lactams. researchgate.net Furthermore, chiral pyridine-derived ligands themselves are crucial in asymmetric catalysis, and their synthesis often involves creating chirality on a scaffold attached to the pyridine ring. rsc.orgacs.org These methods highlight pathways to introduce chirality either on substituents attached to the pyridine ring or by transforming the ring itself. nih.gov A metal-free catalytic asymmetric allylic alkylation followed by a stereospecific non-oxidative aromatization has been developed to construct chiral pyridines with adjacent quaternary and tertiary stereocenters. acs.org
Scalable Synthetic Approaches for Research Applications
Transitioning a synthetic route from a small-scale laboratory preparation to a larger, scalable process for extensive research requires robust and efficient methodologies. For this compound, this typically involves optimizing the esterification of 6-aminonicotinic acid.
A common laboratory and potentially scalable method is the Fischer esterification, where 6-aminonicotinic acid is refluxed in methanol with a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride. georganics.sk To improve efficiency and simplify purification, alternative catalysts have been explored. A cyclic process for esterifying pyridine carboxylic acids has been described where the catalyst is a strong acid salt of the ester product itself, allowing the residue to be reused for subsequent batches. google.com
For larger scale operations, heterogeneous catalysts offer advantages in terms of separation and reusability. Molybdenum on silica (B1680970) (MoO₃/SiO₂) has been reported as a bifunctional solid catalyst for the esterification of nicotinic acid with methanol, suggesting its potential applicability to the 6-amino analogue. orientjchem.org The development of scalable routes often focuses on optimizing reaction conditions, minimizing waste, and simplifying product isolation, for instance by using distillation for purification instead of chromatography. google.comgoogle.com
Table 2: Comparison of Synthetic Approaches for Nicotinate Esters
| Method | Catalyst | Scale | Key Advantages | Ref. |
| Fischer Esterification | H₂SO₄ or HCl | Lab to Pilot | Simple, well-established procedure. | chemicalbook.com |
| Cyclic Process | Strong acid salt of product ester | Pilot | Catalyst recycling, potentially continuous. | google.com |
| Heterogeneous Catalysis | MoO₃/SiO₂ | Lab (scalable) | Easy catalyst removal, reusability. | orientjchem.org |
| Transesterification | Sodium Methoxide | Industrial | Useful for specific, high-value esters. | google.com |
Continuous Flow Chemistry Techniques in Synthesis
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, efficiency, scalability, and control over reaction parameters compared to traditional batch methods. ethernet.edu.etrsc.org These benefits are particularly relevant for the synthesis of heterocyclic compounds like pyridine derivatives. nih.govdurham.ac.uk
The synthesis of Methyl 6-aminonicotinate and its analogues can be adapted to flow processes. Key transformations such as N-oxidation, hydrogenation, and various coupling reactions have been successfully implemented in flow reactors. organic-chemistry.orgresearchgate.net For example, a continuous flow microreactor using a packed-bed catalyst has been shown to be a safe and highly efficient method for the N-oxidation of pyridines. organic-chemistry.orgresearchgate.net The hydrogenation of functionalized pyridines to piperidines has also been achieved using continuous flow devices with in-situ hydrogen generation. researchgate.net
Multi-step continuous flow systems allow for the sequential synthesis of complex molecules without isolating intermediates. uc.pt A synthesis starting from a 6-aminonicotinate derivative could involve several sequential flow modules: a first reactor for a C-H functionalization or cross-coupling reaction on the ring, followed by an in-line purification or solvent switch, and then a second reactor for modifying the ester group. durham.ac.uk This approach streamlines the synthesis, reduces manual handling, and can significantly shorten production times, making it an attractive strategy for producing libraries of analogues for research. durham.ac.ukmdpi.com
Reactivity of the Amino Group in this compound
The presence of the amino group on the pyridine ring imparts nucleophilic character to the molecule, enabling it to participate in a variety of reactions with electrophilic species.
Nucleophilic Substitution Reactions with Electrophiles
The amino group of methyl 6-aminonicotinate can act as a nucleophile in substitution reactions. mdpi.com The lone pair of electrons on the nitrogen atom can attack an electron-deficient center, leading to the displacement of a leaving group. The reactivity of the amino group is influenced by the electronic effects of the pyridine ring and the ester group. While the pyridine nitrogen withdraws electron density from the ring, the amino group itself is an activating group.
The general mechanism for a nucleophilic substitution reaction involving an amine is the SN2 reaction, where the amine directly attacks the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and the simultaneous breaking of the bond with the leaving group. chemistrysteps.com
Acylation and Alkylation Reactions at the Amino Functionality
The amino group of methyl 6-aminonicotinate readily undergoes acylation and alkylation reactions.
Acylation is the process of introducing an acyl group (-C(O)R) onto the amino nitrogen. This is typically achieved by reacting the amine with acylating agents such as acid chlorides or acid anhydrides. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction with an acid anhydride involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of an amide and a carboxylate byproduct. libretexts.org
Alkylation involves the introduction of an alkyl group onto the amino nitrogen. This can be accomplished by reacting the amine with alkyl halides. rsc.org The reaction follows a nucleophilic substitution pathway. However, a common challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. rsc.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary. organic-chemistry.org
A study on the synthesis of N-modified 4-aminopyridine-3-carboxylates demonstrated the alkylation of a similar pyridine derivative using sodium hydride as a base and an alkyl halide. thieme-connect.de
| Reaction Type | Reagent Class | Product Type | General Conditions |
| Acylation | Acid Chlorides, Acid Anhydrides | Amides | Often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | May require a base to deprotonate the amine; control of stoichiometry is crucial to prevent polyalkylation. |
Formation of Ureido and Thioureido Derivatives
The nucleophilic amino group of methyl 6-aminonicotinate can react with isocyanates and isothiocyanates to form ureido and thioureido derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. organic-chemistry.orgresearchgate.netbeilstein-journals.orgresearchgate.net
The formation of a ureido derivative involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an isocyanate. This addition reaction leads directly to the urea (B33335) linkage. beilstein-journals.orgresearchgate.net
Similarly, the synthesis of a thioureido derivative occurs through the reaction of the amino group with an isothiocyanate. The amino group attacks the electrophilic carbon of the isothiocyanate, forming a thiourea (B124793) linkage. researchgate.netrsc.org
A variety of isocyanates and isothiocyanates, including those with alkyl, aryl, and even glycosyl substituents, can be used to create a diverse library of ureido and thioureido derivatives. rsc.org The synthesis of these derivatives is a common strategy in medicinal chemistry to generate compounds with a wide range of biological activities. researchgate.net
| Derivative | Reagent | Functional Group Formed | Typical Reaction Conditions |
| Ureido | Isocyanate (R-N=C=O) | -NH-C(O)-NH-R | Room temperature or gentle heating in a suitable solvent like acetonitrile (B52724) or DMF. |
| Thioureido | Isothiocyanate (R-N=C=S) | -NH-C(S)-NH-R | Room temperature or gentle heating in a suitable solvent like ethanol (B145695) or DMF. |
Transformations Involving the Ester Group
The methyl ester group of this compound is also susceptible to chemical modification, primarily through hydrolysis and transesterification reactions.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 6-aminonicotinic acid, under either acidic or basic conditions. georganics.skgeorganics.sk
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. youtube.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves the attack of a hydroxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate which then expels the methoxide ion to form the carboxylic acid. Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification is required to obtain the neutral carboxylic acid. masterorganicchemistry.com A study on the base hydrolysis of methyl 6-aminohexanoate, a similar amino ester, provides insight into the kinetics of this transformation. rsc.org
The preparation of Methyl 6-aminonicotinate itself is often achieved by the esterification of 6-aminonicotinic acid with methanol in the presence of an acid catalyst, highlighting the reversible nature of this transformation under acidic conditions. georganics.skgeorganics.sk
| Hydrolysis Type | Reagents | Key Intermediate | Final Product (after workup) |
| Acid-Catalyzed | Water, Acid (e.g., HCl) | Protonated Carbonyl | 6-Aminonicotinic Acid |
| Base-Catalyzed (Saponification) | Base (e.g., NaOH), Water | Tetrahedral Alkoxide | 6-Aminonicotinic Acid |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. nih.gov This reaction can be catalyzed by either an acid or a base. For Methyl 6-aminonicotinate, this would involve reacting it with a different alcohol, for instance, benzyl alcohol, to form the corresponding benzyl 6-aminonicotinate.
Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent.
Base-catalyzed transesterification is typically carried out using a catalytic amount of a base, such as the alkoxide corresponding to the alcohol reactant (e.g., sodium benzoxide for reaction with benzyl alcohol). The reaction proceeds through a nucleophilic acyl substitution mechanism.
Recent advancements have introduced various catalysts for transesterification, including organocatalysts and solid-supported reagents, to improve efficiency and sustainability. nih.gov For example, silica-supported boric acid has been shown to be an effective catalyst for the transesterification of β-keto esters with a variety of alcohols, including benzyl alcohol, under solvent-free conditions. nih.gov
| Catalysis | Catalyst | Mechanism | Driving Force |
| Acid-Catalyzed | H₂SO₄, HCl | Protonation of carbonyl, nucleophilic attack by alcohol | Use of reactant alcohol as solvent (large excess) |
| Base-Catalyzed | NaOR, KOR | Nucleophilic attack by alkoxide | Formation of a more stable alkoxide |
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound presents a unique electronic profile. The ring nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene. However, the presence of the strongly activating amino group at the 6-position counteracts this effect, directing incoming electrophiles to specific positions. Conversely, the methyl carboxylate group at the 3-position is a deactivating group.
Electrophilic Aromatic Substitution Patterns
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound scaffold is a subject of considerable interest. The pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions. libretexts.orgresearchgate.net The amino group at the 6-position is a powerful activating group and directs electrophiles to the ortho and para positions (positions 5 and 3, respectively). The methyl carboxylate at the 3-position is a meta-directing deactivator. The interplay of these directing effects determines the final substitution pattern.
Due to the strong activation by the amino group, electrophilic substitution is anticipated to occur primarily at the positions ortho and para to it. However, the inherent deactivation of the pyridine ring means that forcing conditions may be required for these reactions to proceed. organic-chemistry.org
Halogenation:
Detailed studies on the direct halogenation of this compound are not extensively documented in readily available literature. However, based on the principles of electrophilic substitution on substituted pyridines, bromination or chlorination would be expected to occur at the 5-position, which is ortho to the activating amino group and meta to the deactivating methyl carboxylate and the ring nitrogen.
Nitration:
The nitration of pyridine derivatives is often challenging due to the basicity of the ring nitrogen, which can be protonated under the acidic conditions of the reaction, further deactivating the ring. researchgate.netwikipedia.org For methyl 6-aminonicotinate, the activating effect of the amino group may facilitate nitration. The anticipated major product would be the 5-nitro derivative.
Sulfonation and Friedel-Crafts Reactions:
Direct sulfonation and Friedel-Crafts reactions on the pyridine nucleus of this compound are expected to be difficult. The pyridine nitrogen can coordinate with the Lewis acid catalysts used in Friedel-Crafts reactions, leading to severe deactivation of the ring and inhibition of the reaction. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions on this compound Scaffolds
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the this compound scaffold, it is typically necessary to first convert the amino group or a hydrogen atom on the pyridine ring into a suitable leaving group, such as a halide.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a versatile method for forming C-C bonds. lookchem.comresearchgate.net To utilize this reaction, a halogenated derivative of methyl 6-aminonicotinate, such as methyl 6-amino-5-bromonicotinate, would be a key intermediate. The coupling of this bromo-derivative with various aryl or vinyl boronic acids would be expected to proceed at the 5-position.
| Catalyst System | Coupling Partners | Product | Yield (%) |
| Pd(PPh₃)₄ / Na₂CO₃ | Methyl 6-amino-5-bromonicotinate, Phenylboronic acid | Methyl 6-amino-5-phenylnicotinate | Not Reported |
| Pd₂(dba)₃ / SPhos / K₃PO₄ | Methyl 6-chloro-5-iodonicotinate, 4-Methoxyphenylboronic acid | Methyl 6-chloro-5-(4-methoxyphenyl)nicotinate | Not Reported |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgsnnu.edu.cn A halo-substituted methyl 6-aminonicotinate could be coupled with various primary or secondary amines to introduce a new amino substituent. For instance, methyl 6-amino-5-bromonicotinate could react with anilines, alkylamines, or heterocylic amines.
| Catalyst System | Coupling Partners | Product | Yield (%) |
| Pd₂(dba)₃ / BINAP / NaOtBu | Methyl 6-amino-5-bromonicotinate, Morpholine | Methyl 6-amino-5-morpholinonicotinate | Not Reported |
| Pd(OAc)₂ / XPhos / Cs₂CO₃ | Methyl 6-chloro-5-iodonicotinate, Aniline | Methyl 6-chloro-5-anilinonicotinate | Not Reported |
Copper-Catalyzed Cross-Coupling Reactions:
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for C-N and C-O bond formation. rsc.orgnih.gov Methyl 6-aminonicotinate itself could potentially undergo N-arylation at the amino group under copper catalysis. More commonly, a halo-derivative would be used as the substrate for coupling with amines, alcohols, or thiols.
| Catalyst System | Coupling Partners | Product | Yield (%) |
| CuI / L-proline / K₂CO₃ | Methyl 6-amino-5-iodonicotinate, Phenol | Methyl 6-amino-5-phenoxynicotinate | Not Reported |
| Cu(OAc)₂ / DMEDA / K₃PO₄ | Methyl 6-aminonicotinate, Iodobenzene | Methyl 6-(phenylamino)nicotinate | Not Reported |
Mechanistic Elucidation of Novel Reactions of this compound
Detailed mechanistic studies specifically on novel reactions of this compound are not widely available in the current literature. However, the mechanisms of the aforementioned cross-coupling reactions on similar pyridine scaffolds are well-established.
The Suzuki-Miyaura coupling is understood to proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key steps being oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. youtube.com
The mechanism of copper-catalyzed N-arylation is less universally agreed upon but is generally thought to involve the formation of a copper-amide intermediate which then reacts with the aryl halide.
Reaction Kinetics and Thermodynamic Studies
Quantitative data on the reaction kinetics and thermodynamics of reactions involving this compound are scarce in the public domain. Such studies would be invaluable for optimizing reaction conditions and understanding the underlying reactivity of this molecule.
Kinetic studies of related Suzuki-Miyaura reactions have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions but is often the oxidative addition or transmetalation step. libretexts.org For Buchwald-Hartwig aminations, the reductive elimination step is often rate-limiting.
Thermodynamic data, such as activation energies and reaction enthalpies, would provide a deeper understanding of the feasibility and energy profiles of the various transformations of this compound.
Advanced Spectroscopic Characterization Methods for Research on Methyl 6 Aminonicotinate Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment and connectivity of atoms within a molecule.
¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given nucleus. libretexts.org Protons or carbons in electron-poor environments are "deshielded" and appear at a lower field (higher δ value), while those in electron-rich environments are "shielded" and appear at a higher field (lower δ value). libretexts.org
For Methyl 6-aminonicotinate hydrochloride, the protonation of the pyridine (B92270) nitrogen and/or the amino group, along with the electron-withdrawing nature of the ester group, significantly influences the chemical shifts of the aromatic protons. The expected chemical shifts for the protons and carbons are detailed in the tables below. These assignments are based on established chemical shift ranges for similar functional groups and heterocyclic systems. libretexts.orgpdx.eduorganicchemistrydata.org
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | Aromatic (ortho to N, meta to COOCH₃) | 8.5 - 8.8 | Doublet (d) |
| H-4 | Aromatic (ortho to COOCH₃, meta to NH₂) | 8.0 - 8.3 | Doublet of doublets (dd) |
| H-5 | Aromatic (ortho to NH₂, meta to N) | 6.8 - 7.1 | Doublet (d) |
| -OCH₃ | Ester methyl | 3.8 - 4.0 | Singlet (s) |
| -NH₂ | Amino group | 7.5 - 8.5 (broad) | Singlet (s) |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Label | Environment | Predicted Chemical Shift (δ, ppm) |
| C-2 | Aromatic | 148 - 152 |
| C-3 | Aromatic (attached to COOCH₃) | 120 - 124 |
| C-4 | Aromatic | 138 - 142 |
| C-5 | Aromatic | 110 - 114 |
| C-6 | Aromatic (attached to NH₂) | 155 - 160 |
| C=O | Ester carbonyl | 165 - 170 |
| -OCH₃ | Ester methyl | 51 - 53 |
While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments reveal how these atoms are connected.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. hmdb.ca It would be used to definitively assign each carbon signal by linking it to its known proton signal. For example, the aromatic proton signal at ~8.0-8.3 ppm (H-4) would show a correlation to the carbon signal at ~138-142 ppm (C-4).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).
The H-2 proton to the C-4 and C-6 carbons.
The H-4 proton to the C-2, C-6, and ester carbonyl (C=O) carbons.
These 2D techniques, used in combination, provide unambiguous evidence for the complete chemical structure of the molecule. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.
For this compound, IR and Raman spectra would confirm the presence of the amine (-NH₂), ester (-COOCH₃), and pyridine ring functionalities. The hydrochloride form would likely show broad absorptions corresponding to the N-H⁺ stretching vibrations of the protonated amine or pyridine nitrogen.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | nih.gov |
| Ammonium (N-H⁺) | Stretching | 2800 - 3200 (broad) | General Knowledge |
| Aromatic (C-H) | Stretching | 3000 - 3100 | nih.gov |
| Ester (C=O) | Stretching | 1710 - 1740 | nih.gov |
| Pyridine Ring (C=C, C=N) | Ring Stretching | 1400 - 1600 | nih.gov |
| Ester (C-O) | Stretching | 1100 - 1300 | nih.gov |
Raman spectroscopy, which detects changes in polarizability, is complementary to IR and is particularly useful for analyzing the symmetric vibrations of the aromatic ring. nih.gov
Electronic Spectroscopy (UV-Vis) for Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorptions in the UV region, typically arising from π → π* transitions.
The absorption maxima (λmax) are influenced by the substituents on the pyridine ring. The amino group (-NH₂) acts as an auxochrome, typically causing a bathochromic (red) shift to longer wavelengths. The spectrum would be compared against known spectra of similar compounds, such as methyl nicotinate (B505614), to understand the electronic effects of the amino group. spectrabase.com
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Electronic Transition |
| Methanol (B129727) or Ethanol (B145695) | ~240 - 260 nm | π → π |
| Methanol or Ethanol | ~290 - 320 nm | π → π |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound, the analysis would be performed on the protonated cation, [C₇H₈N₂O₂ + H]⁺.
The exact mass is a critical piece of data for confirming the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways would involve the loss of small, stable neutral molecules or radicals.
Table 5: HRMS Data for this compound Cation
| Ion | Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.06585 |
| [M+H - OCH₃]⁺ | C₆H₆N₂O⁺ | 122.04744 |
| [M+H - COOCH₃]⁺ | C₅H₆N₂⁺ | 94.05252 |
Note: Calculated exact mass based on the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, O=15.99491 Da.
X-ray Diffraction Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com This technique is the gold standard for determining absolute structure, including bond lengths, bond angles, and torsional angles.
For this compound, an XRD study would be essential to:
Determine the exact location of the protonation (i.e., on the pyridine nitrogen or the exocyclic amino group) and the position of the chloride counter-ion.
Characterize the intermolecular forces that define the crystal lattice, such as hydrogen bonds between the chloride ion and the protonated amine/pyridine, as well as potential π-π stacking interactions between the pyridine rings. nih.govresearchgate.net
Analysis of a similar structure, methyl 6-chloronicotinate, reveals a nearly planar molecule with defined intermolecular hydrogen bonds and π-π stacking interactions, which are features also expected in the crystal structure of this compound. nih.govresearchgate.net
Table 6: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Torsional Angles | Defines the conformation of the molecule. |
| Hydrogen Bonding Geometry | Identifies the donors, acceptors, and distances of hydrogen bonds. |
| π-π Stacking Interactions | Characterizes the interactions between aromatic rings in the crystal packing. |
Computational Chemistry and Theoretical Investigations of Methyl 6 Aminonicotinate Hydrochloride
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 6-aminonicotinate hydrochloride, DFT calculations are essential for determining its most stable three-dimensional conformation, a process known as geometry optimization.
Researchers employ various functionals within DFT, such as B3LYP or ωB97X-D, combined with basis sets like 6-311++G(d,p) or def2-SVP, to accurately model the molecule. mdpi.comrsc.org The process begins with an initial guess of the molecular geometry, and the DFT algorithm then iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. For instance, studies on related aromatic compounds have successfully used the B3LYP/6-311++G** level of theory for geometry optimization in the gas phase. mdpi.com The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
DFT calculations have been used to support experimental findings on methyl 6-aminonicotinate, confirming the dominance of the amino tautomer over the imino form. researchgate.net Furthermore, DFT has been applied to optimize the transition states of reactions involving this molecule, using functionals like B3LYP-D3(BJ) with the Def2SVP basis set, which has proven reliable for calculating the configuration and energy barriers of organic systems. rsc.org
| Parameter | Typical DFT Functional | Typical Basis Set | Purpose |
| Geometry Optimization | B3LYP, PBE0, M06-2X | 6-31G(d,p), 6-311++G(d,p), def2-SVP | Determine the lowest energy 3D structure, bond lengths, and angles. |
| Electronic Structure | B3LYP, CAM-B3LYP | 6-311++G(d,p), cc-pVTZ | Calculate molecular orbital energies, electron density, and charge distribution. |
| Transition States | B3LYP-D3(BJ) | def2-SVP | Identify the structure and energy of transition states in chemical reactions. |
| This table presents common DFT functionals and basis sets used for computational studies of organic molecules. |
Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis) via Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is employed to calculate the NMR chemical shifts (¹H and ¹³C) of this compound. These theoretical predictions help in the assignment of experimental NMR spectra.
IR (Infrared) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in experimental IR and Raman spectra. By analyzing the vibrational modes, a complete assignment of the experimental spectra can be achieved. For the closely related 2-aminonicotinic acid, vibrational frequencies were calculated, and the scaled values were compared with the experimental FT-IR spectrum, showing good agreement. chemchart.com
UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. Studies on methyl 6-aminonicotinate and its derivatives have utilized TD-DFT with functionals like B3LYP/6-31G(d,p) to predict electronic spectra, showing good concordance between computational and experimental values. researchgate.netresearchgate.netacs.org
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated from the total electron density and is an invaluable tool for predicting chemical reactivity. The MEP map uses a color scale to indicate different electrostatic potential regions:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green: Represents regions of neutral or near-zero potential.
For this compound, the MEP map would highlight the electron-rich areas around the oxygen atoms of the ester group and the nitrogen atom of the pyridine (B92270) ring, making them likely sites for electrophilic interaction and hydrogen bonding. Conversely, the hydrogen atoms of the amino group and the proton associated with the hydrochloride would appear as electron-deficient, positive regions. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. A similar analysis performed on 2-aminonicotinic acid provides a strong comparative model for these predictions. chemchart.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are key to understanding a molecule's chemical reactivity and electronic properties.
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a donor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. It is also associated with lower chemical stability and higher polarizability. For the related compound 2-aminonicotinic acid, HOMO-LUMO analysis has been successfully used to understand charge transfer within the molecule. chemchart.com This analysis provides a theoretical basis for the reactivity of this compound in various chemical reactions.
| Orbital | Function | Implication of Energy Level |
| HOMO | Electron Donor | Higher energy indicates better electron-donating ability. |
| LUMO | Electron Acceptor | Lower energy indicates better electron-accepting ability. |
| HOMO-LUMO Gap | Reactivity Indicator | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| This table summarizes the roles of frontier molecular orbitals in predicting chemical reactivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a compound with its biological activity. google.comugr.es In the context of drug design, where Methyl 6-aminonicotinate is often used as a building block, QSAR models are invaluable. derpharmachemica.comgoogle.com
The process involves generating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to build a mathematical model that predicts activity based on these descriptors.
For instance, QSAR studies have been performed on derivatives of Methyl 6-aminonicotinate to understand the structural requirements for antibacterial activity. derpharmachemica.com Such models can guide the design of new, more potent compounds by predicting their activity before they are synthesized, thus saving time and resources in the drug discovery process. acs.org
Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of this compound in different environments, such as in aqueous solution.
These simulations are particularly useful for:
Conformational Analysis: Identifying the most stable and populated conformations of the molecule in solution.
Intermolecular Interactions: Studying how the molecule interacts with solvent molecules or with a biological target, like a protein's active site. MD can reveal the specific hydrogen bonds and other non-covalent interactions that stabilize such complexes. nih.gov
Binding Free Energy Calculations: Estimating the strength of the interaction between the molecule and a receptor, which is crucial for drug design.
While specific MD studies on the isolated hydrochloride salt are not widely published, the methodology is standard for analyzing larger systems where it is incorporated. For example, analysis of crystal structures of related compounds using techniques like Hirshfeld surface analysis provides experimental insight into the types of intermolecular interactions that MD simulations would explore in a dynamic context. mdpi.com
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Theoretical calculations can predict these properties, guiding the synthesis of promising materials. The key NLO parameters are the first hyperpolarizability (β) and second hyperpolarizability (γ).
These properties are typically calculated using DFT or TD-DFT methods. A large hyperpolarizability value is often associated with molecules that have a strong charge transfer character, typically found in donor-π-acceptor systems. While Methyl 6-aminonicotinate itself may not be a powerful NLO material, it can be a crucial component in the synthesis of larger NLO-active molecules. For example, it has been used in the synthesis of thiazole (B1198619) derivatives whose NLO properties were evaluated. acs.org Theoretical evaluation helps to screen potential candidates and understand the structure-property relationships that enhance NLO response.
Analysis of Intra- and Intermolecular Hydrogen Bonding Networks
The supramolecular architecture and solid-state properties of crystalline compounds are significantly influenced by non-covalent interactions, particularly hydrogen bonds. In the case of this compound, a detailed analysis of its potential hydrogen bonding network is crucial for understanding its crystal packing, stability, and physicochemical characteristics. While specific crystallographic or in-depth computational studies for this exact hydrochloride salt are not extensively documented in the reviewed literature, a robust theoretical analysis can be constructed by examining its constituent functional groups and drawing parallels with closely related molecular structures that have been studied computationally and experimentally.
Theoretical investigations, primarily using Density Functional Theory (DFT), are powerful tools for exploring molecular geometries and intermolecular interactions. researchgate.netnih.govresearchgate.net Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311+G(d,p)) allow for the optimization of molecular structures and the calculation of interaction energies, providing insight into the strength and nature of hydrogen bonds. nih.govnih.gov
Intramolecular Hydrogen Bonding
An analysis of the optimized geometry of the this compound cation suggests that the formation of significant intramolecular hydrogen bonds is unlikely. The primary hydrogen bond donors are the amino group (-NH₂) and the protonated pyridinium (B92312) nitrogen (N⁺-H). The main acceptors are the carbonyl oxygen and the ester oxygen. Due to the rigid structure of the pyridine ring and the relative positioning of these groups, the distances and angles are not favorable for forming stable intramolecular hydrogen-bonded rings. Any such interaction would be weak and likely less significant than the powerful intermolecular forces at play.
Intermolecular Hydrogen Bonding
The presence of the hydrochloride salt introduces a chloride anion (Cl⁻) and leads to the protonation of the molecule, most likely at the pyridine ring nitrogen, forming a pyridinium cation. This protonation creates a strong hydrogen bond donor site (N⁺-H), which, along with the amino group, dictates the intermolecular hydrogen bonding network. The carbonyl oxygen of the ester group and the chloride anion are the primary hydrogen bond acceptors.
Based on studies of similar structures, such as 6-aminonicotinic acid hydrochloride and other aminopyridine derivatives, a complex three-dimensional network stabilized by a variety of hydrogen bonds is expected. researchgate.netnih.gov
Potential Hydrogen Bond Donors and Acceptors:
The potential sites for hydrogen bonding in this compound are outlined below.
| Molecule/Ion | Donor/Acceptor | Site |
| Methyl 6-aminonicotinate (Cation) | Donor | Amino group (N-H) |
| Donor | Pyridinium group (N⁺-H) | |
| Acceptor | Carbonyl Oxygen (C=O) | |
| Acceptor | Ester Oxygen (-O-CH₃) | |
| Acceptor | Amino Nitrogen | |
| Chloride (Anion) | Acceptor | Cl⁻ |
Predicted Intermolecular Hydrogen Bonding Interactions:
The combination of these donors and acceptors is predicted to form several key interactions that build the crystal lattice. The primary interactions are expected to be strong, charge-assisted hydrogen bonds involving the pyridinium cation and the chloride anion, supplemented by contributions from the amino group.
| Interaction Type (D-H···A) | Donor (D) | Acceptor (A) | Predicted Strength | Potential Motif/Role |
| N⁺-H···Cl⁻ | Pyridinium | Chloride | Strong | Primary interaction linking cations and anions, forming a fundamental framework. |
| N-H···O=C | Amino | Carbonyl Oxygen | Moderate | Formation of dimeric structures, potentially via R₂²(8) graph-set motifs, linking cations together. nih.gov |
| N-H···Cl⁻ | Amino | Chloride | Moderate | Further stabilization of the crystal lattice by connecting cations to anions. |
| C-H···O | Pyridine Ring/Methyl Group | Carbonyl Oxygen | Weak | Contribution to the overall stability and packing efficiency of the 3D network. researchgate.net |
| C-H···Cl⁻ | Pyridine Ring/Methyl Group | Chloride | Weak | Additional weak interactions that help consolidate the supramolecular structure. |
Applications of Methyl 6 Aminonicotinate Hydrochloride As a Synthetic Building Block in Specialized Research Areas Excluding Clinical Outcomes
Utilization in Preclinical Medicinal Chemistry Research for Novel Scaffold Synthesis
In the realm of drug discovery and medicinal chemistry, the search for novel molecular scaffolds is paramount for identifying new therapeutic agents. Methyl 6-aminonicotinate, due to its inherent chemical functionalities, is frequently employed as a foundational component in the synthesis of diverse compound libraries aimed at various biological targets. georganics.sk
The pyridine (B92270) backbone of methyl 6-aminonicotinate is a common feature in many biologically active compounds, and its derivatives have been successfully developed into potent and selective inhibitors for several key protein targets.
Histone Deacetylase 3 (HDAC3) Inhibitors: Methyl 6-aminonicotinate has been explicitly used as a building block in the synthesis of selective inhibitors for histone deacetylase 3 (HDAC3). georganics.sk HDACs are a class of enzymes that play a critical role in gene expression, and their dysregulation is linked to various cancers. nih.gov The development of isozyme-selective inhibitors is a major goal in the field to minimize off-target effects. mdpi.commdpi.com Research has shown that utilizing aminopyridine-based scaffolds can lead to highly selective HDAC3 inhibitors, which are valuable as tool compounds for investigating the specific biological roles of this enzyme. georganics.sknih.gov
Glucokinase Activators: The compound has also served as a substrate in the synthesis of glucokinase activators. georganics.sk Glucokinase is a key enzyme in glucose homeostasis, primarily found in the liver and pancreas, and its activation is a therapeutic strategy for type 2 diabetes. bldpharm.com Small molecule activators derived from scaffolds like methyl 6-aminonicotinate represent a promising approach to developing new treatments for metabolic disorders. georganics.skbldpharm.com
Tubulin Polymerization Inhibitors: Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.govsigmaaldrich.com Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. nih.govsigmaaldrich.com Many successful tubulin inhibitors are heterocyclic compounds. While direct synthesis of tubulin inhibitors from methyl 6-aminonicotinate hydrochloride is not extensively documented in the provided results, its structure as a substituted pyridine makes it a relevant and valuable building block for creating libraries of novel compounds to be screened for this activity. nih.govnih.gov
Table 1: Application of Methyl 6-Aminonicotinate Scaffold in Inhibitor Synthesis
| Inhibitor Class | Biological Target | Relevance of Aminonicotinate Scaffold | Citations |
|---|---|---|---|
| HDAC3 Inhibitors | Histone Deacetylase 3 | Serves as a key building block for constructing selective inhibitors. | georganics.sknih.gov |
| Glucokinase Activators | Glucokinase | Used as a substrate for synthesizing activators for potential diabetes therapy. | georganics.skbldpharm.com |
| Tubulin Polymerization Inhibitors | Tubulin | The pyridine ring is a common feature in this class of anticancer agents. | nih.govsigmaaldrich.com |
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate specific target proteins from the cell. chemicalbook.com These heterobifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker. chemicalbook.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. chemicalbook.com The synthesis of PROTACs requires versatile building blocks to construct the target-binding ligand and connect it to the linker. Research into PROTACs targeting Apoptosis Signal-regulating Kinase 1 (ASK1) has utilized methyl 6-aminopicolinate, a structural isomer of methyl 6-aminonicotinate, as a starting material for the synthesis of the ASK1-binding ligand. chemicalbook.com This demonstrates the utility of the aminopyridine carboxylate scaffold in this advanced therapeutic area, positioning methyl 6-aminonicotinate as a highly relevant precursor for the development of new PROTACs.
Understanding how a drug molecule (ligand) interacts with its protein target is fundamental to rational drug design. chemimpex.com Methyl 6-aminonicotinate serves as a valuable scaffold for creating chemical probes to study these interactions. By systematically modifying the core structure, researchers can synthesize a library of related compounds. Screening these compounds allows for the establishment of a Structure-Activity Relationship (SAR), which clarifies which chemical features are essential for binding and activity. wikipedia.org
Furthermore, the scaffold can be functionalized to create mechanism-based probes, such as those incorporating fluorescent tags, which can help in labeling and visualizing active enzymes within living cells. innospk.com The study of protein-ligand interactions using techniques like solution NMR spectroscopy relies on the ability to observe changes in the protein or ligand upon binding, which is facilitated by having a range of structurally related ligands derived from a common precursor like methyl 6-aminonicotinate. nih.gov
Intermediate in Agrochemical Research and Development
The application of pyridine derivatives is not limited to pharmaceuticals. In agricultural science, there is a continuous need for new, effective, and safe agrochemicals for crop protection. The parent compound of the title molecule, 6-aminonicotinic acid, is noted for its use in agrochemical formulations and is explored for its potential in the development of new agricultural chemicals. wikipedia.orgresearchgate.net As the methyl ester is a common and easily prepared derivative of the carboxylic acid, methyl 6-aminonicotinate serves as a key synthetic intermediate in this research, providing a versatile platform for creating novel pesticides and herbicides. georganics.skresearchgate.net
Integration into Material Science Research for Functional Polymers and Sensor Development
The field of material science increasingly focuses on the development of functional polymers, where specific chemical moieties are incorporated into a polymer backbone to impart desired properties. mdpi.com These properties can include chemical sensing, catalytic activity, or specific biocompatibility. sigmaaldrich.com
The parent compound, 6-aminonicotinic acid, has been identified as a precursor in the synthesis of advanced materials. wikipedia.org The bifunctional nature of methyl 6-aminonicotinate, with its nucleophilic amino group and an ester group that can be hydrolyzed or transamidated, makes it a suitable candidate for a monomer in polymerization reactions. While this application is not yet a major focus of research for this specific compound, its structure is analogous to other functional building blocks used to create specialized polymers and sensor materials. sigmaaldrich.com
Role in Analytical Method Development for Complex Chemical Systems
For a compound to be used in the development of new analytical methods, it typically must serve as a certified reference standard against which unknown quantities in complex mixtures can be accurately measured. While commercial suppliers provide methyl 6-aminonicotinate as a research-grade chemical with accompanying quality control data (e.g., purity assessment by HPLC or NMR), there is no significant evidence in the reviewed literature to suggest it is widely used as a reference standard or plays a direct role in the development of new analytical methodologies for complex systems. nih.govnih.gov Its primary role remains that of a building block for synthesis rather than a standard for analysis.
Future Research Directions and Emerging Paradigms for Methyl 6 Aminonicotinate Hydrochloride
Discovery of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The traditional synthesis of Methyl 6-aminonicotinate involves the esterification of 6-aminonicotinic acid using methanol (B129727) and hydrogen chloride. georganics.skgeorganics.sk While straightforward, the future of chemical synthesis lies in developing methodologies that are more efficient, selective, and environmentally benign. For pyridine (B92270) derivatives in general, research is moving beyond classical condensation reactions, which can be difficult to control, towards more modular and convergent strategies. bohrium.comresearchgate.netnih.gov
Emerging synthetic paradigms that could be applied to Methyl 6-aminonicotinate and its analogues include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high levels of atom economy and efficiency. bohrium.com The development of MCRs for pyridine synthesis is an active area of research, utilizing both metal-free and metal-catalyzed conditions to generate diverse pyridine-based structures. bohrium.com
Metal-Catalyzed Cross-Coupling Cascades: Modern synthetic methods often employ transition metal catalysts to construct molecular frameworks with high precision. nih.gov A versatile approach for substituted pyridines involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime derivatives, which proceeds through a reaction cascade to build the pyridine ring. nih.gov Such methods offer excellent functional group tolerance and modularity.
One-Pot Convergent Synthesis: Researchers have developed single-step methods to convert various N-vinyl and N-aryl amides into pyridine derivatives. organic-chemistry.orgorganic-chemistry.org This approach involves activating the amide with an agent like trifluoromethanesulfonic anhydride (B1165640), followed by the addition of a π-nucleophile (such as an alkyne) to trigger ring formation. organic-chemistry.orgorganic-chemistry.org This strategy avoids the isolation of reactive intermediates and allows for precise control over the final substitution pattern. organic-chemistry.org
| Synthetic Strategy | Description | Key Advantages | Relevant Research |
|---|---|---|---|
| Classical Condensation (e.g., Hantzsch) | Condensation of carbonyl compounds with an ammonia (B1221849) source. nih.gov | Well-established, uses simple starting materials. | nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials. bohrium.com | High atom economy, efficiency, product diversity, simpler procedures. bohrium.com | bohrium.com |
| Metal-Catalyzed Cascades | A sequence of intramolecular reactions, often catalyzed by a transition metal, where the product of one step is the substrate for the next. nih.gov | High modularity, mild reaction conditions, good functional group tolerance. nih.gov | nih.gov |
| Direct Amide Conversion | Single-step conversion of N-vinyl or N-aryl amides to pyridines via activation and annulation. organic-chemistry.org | Convergent, avoids isolation of intermediates, precise substituent control. organic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |
Exploration of Undiscovered Reactivity and Transformation Pathways
Methyl 6-aminonicotinate hydrochloride is a bifunctional molecule, possessing both an amine and a methyl ester group attached to a pyridine core. This structure makes it a versatile building block for creating a variety of important pyridine derivatives. georganics.skgeorganics.sk Future research will likely focus on leveraging this inherent reactivity in novel and sophisticated ways.
Biocatalytic Transformations: The metabolic pathway of the parent compound, 6-aminonicotinic acid, provides a blueprint for potential enzymatic transformations. In organisms like E. coli, 6-aminonicotinic acid can be converted by enzymes of the pyridine nucleotide cycle into biologically active analogues. nih.govresearchgate.net This suggests that enzymes such as carboxylic acid reductases (CARs) and transaminases (TAs) could be used in one-pot cascade reactions to transform the ester and amine functionalities, potentially converting adipic acid-like precursors into valuable aminocaproic acid and diamine products. researchgate.net
Scaffold for Biologically Active Molecules: The compound has already served as a key substrate in the synthesis of targeted therapeutics, including histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators. georganics.skgeorganics.sk The exploration of its reactivity can be extended to generate libraries of derivatives for screening against other biological targets. The pyridine core is a common feature in many pharmaceuticals, and the specific substitution pattern of Methyl 6-aminonicotinate makes it an attractive starting point for new drug discovery campaigns. researchgate.netbeilstein-journals.org
De Novo Heterocycle Synthesis: The reactivity of the ester and amine groups can be exploited to build new heterocyclic rings onto the existing pyridine scaffold. For instance, the amine group can be acylated and then participate in cyclization reactions to form fused ring systems, a common strategy in medicinal chemistry to create structurally complex and novel molecules. mdpi.comnih.gov
Advanced Computational Design of Highly Targeted Derivatives
The paradigm of modern drug discovery and materials science has shifted significantly towards in silico methods, where computational tools are used to design and predict the properties of new molecules before they are ever synthesized in a lab. This approach saves considerable time and resources. Derivatives of this compound are prime candidates for such advanced computational design.
The process typically involves a multi-step computational workflow:
Ligand and Protein Preparation: A target protein is identified, and its 3D structure is obtained from databases like the Protein Data Bank (PDB). frontiersin.org A virtual library of ligands, based on the Methyl 6-aminonicotinate scaffold, is generated. frontiersin.org
Molecular Docking: Using software like Glide, the designed ligands are "docked" into the active site of the target protein to predict their binding affinity and orientation. frontiersin.orgmdpi.com This helps rank the most promising candidates based on their predicted interaction energy. frontiersin.org
ADME Analysis: The drug-likeness of the designed compounds is evaluated by predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This is often guided by frameworks like Lipinski's rule of five to ensure the designed molecules have properties suitable for a potential drug. nih.govirjmets.com
Molecular Dynamics (MD) and Density Functional Theory (DFT): The most promising candidates from docking and ADME studies are subjected to more rigorous computational analysis. MD simulations can predict the stability of the ligand-protein complex over time, while DFT can provide insights into the electronic structure and reactivity of the designed molecules. nih.govnih.gov
This in silico approach has been successfully used to design derivatives of other heterocyclic compounds like quinazolinones and imidazoles, leading to the identification of potent and selective inhibitors for various biological targets. nih.govfrontiersin.org
| Computational Method | Purpose | Typical Output |
|---|---|---|
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a target protein. mdpi.com | Binding score, interaction energy, visualization of binding pose. frontiersin.org |
| ADME Prediction | Assesses the "drug-likeness" of a molecule by predicting its pharmacokinetic properties. nih.gov | Compliance with Lipinski's rules, predicted solubility, permeability. irjmets.com |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess the stability of the ligand-protein complex. nih.gov | Root Mean Square Deviation (RMSD), interaction stability over time. |
| Density Functional Theory (DFT) | Analyzes the electronic structure of a molecule. nih.gov | Heat of formation, dipole moment, reactivity indicators. nih.gov |
Integration into Automated Synthesis and High-Throughput Experimentation
The discovery of novel functions for derivatives of this compound will be accelerated by the integration of its chemistry with automated synthesis and high-throughput screening (HTS) platforms. HTS allows for the rapid testing of massive chemical libraries against biological targets. youtube.com
Automated Platforms: Modern HTS systems use integrated robotic platforms to automate the entire experimental workflow. youtube.com This includes the use of automated liquid handlers to dispense chemicals and cells into multi-well plates, robotic arms to transfer samples between stations, and automated incubators and microscopes for data acquisition. youtube.com Such platforms can increase the speed of a screening campaign by an order of magnitude, allowing a genome-wide screen that would take a researcher months to be completed in a few weeks. youtube.com
Ultra-High-Throughput Screening: Technologies like Fiber-Optic Array Scanning Technology (FAST) have pushed the boundaries of screening, enabling the analysis of bead-based chemical libraries at rates of up to 5 million compounds per minute. nih.gov This makes it feasible to screen libraries containing up to a billion unique compounds to find hits with high affinity for protein targets. nih.gov
Assay Development: A critical component of HTS is the development of robust and quantitative assays. nih.gov For screening purposes, assays based on fluorescence polarization (FP) or Förster resonance energy transfer (FRET) are often ideal as they are amenable to automation and can provide continuous monitoring of activity. nih.gov Building blocks like Methyl 6-aminonicotinate can be used in combinatorial synthesis to generate the large libraries needed for these screening campaigns.
Potential for Applications in Niche Chemical Technologies
Beyond its role in pharmaceuticals, the unique electronic and structural properties of the pyridine ring in this compound open doors to applications in various niche chemical technologies.
Materials Science and Polymer Chemistry: Pyridine-containing polymers are of significant interest for creating functional materials. acs.orgacs.org For example, yttrium-based catalysts can mediate the polymerization of vinylpyridine derivatives to create highly isotactic polymers. acs.orgacs.org These polymers can be used to form block copolymers with other materials like poly(lactic acid), leading to pH-responsive materials, nanoparticles, and materials for energy storage or tissue engineering. acs.orgacs.org
Coordination Chemistry and Catalysis: The nitrogen atom in the pyridine ring can act as a ligand, forming stable complexes with transition metals. youtube.com This property is fundamental to many catalytic processes. Derivatives of Methyl 6-aminonicotinate could be developed as specialized ligands to fine-tune the activity and selectivity of metal catalysts used in industrial chemical production.
Organofluorine Chemistry: The introduction of fluorine atoms into organic molecules can dramatically alter their properties, a strategy widely used in pharmaceuticals, agrochemicals, and materials science. wikipedia.org Methyl 6-aminonicotinate can serve as a scaffold for the synthesis of novel organofluorine compounds, potentially leading to the development of specialized lubricants, liquid crystal components, or fire-fighting foams. wikipedia.org
Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | Not explicitly found for HCl salt, base is 36052-24-1 | C₇H₉ClN₂O₂ nih.gov |
| Methyl 6-aminonicotinate | 36052-24-1 georganics.sk | C₇H₈N₂O₂ nih.gov |
| 6-Aminonicotinic acid | 3167-49-5 chemicalbook.com | C₆H₆N₂O₂ |
| Ethyl 6-aminonicotinate | Not explicitly found, inferred from synthesis | C₈H₁₀N₂O₂ chemicalbook.com |
| Trifluoromethanesulfonic anhydride | 358-23-6 | C₂F₆O₅S₂ |
| 2-Chloropyridine | 109-09-1 | C₅H₄ClN |
| Adipic acid | 124-04-9 | C₆H₁₀O₄ |
| 6-Aminocaproic acid | 60-32-2 | C₆H₁₃NO₂ |
| Poly(lactic acid) | 26100-51-6 | (C₃H₄O₂)n |
Q & A
Basic: What are the standard synthesis protocols for Methyl 6-aminonicotinate hydrochloride, and how can purity be validated?
Answer:
this compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation of its nitro or bromo precursors. A common approach involves reacting 6-bromonicotinic acid methyl ester with ammonia under controlled pressure to introduce the amino group, followed by hydrochlorination to yield the hydrochloride salt . Purity validation requires a combination of analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess organic impurities.
- Titration or ion chromatography to confirm chloride content.
- NMR (¹H/¹³C) to verify structural integrity and detect residual solvents .
Refer to batch-specific Certificates of Analysis (CoA) for quantitative purity data (>95% as per typical standards) .
Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Answer:
Byproduct formation often arises from incomplete substitution or over-reduction. Optimization strategies include:
- Catalyst Screening : Use palladium on carbon (Pd/C) or Raney nickel to enhance selectivity for the amino group while avoiding over-reduction of the pyridine ring .
- Solvent Control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ammonia gas in methanol reduces side reactions .
- Temperature Gradients : Maintain 50–60°C during ammonolysis to balance reaction rate and selectivity.
Monitor intermediates via thin-layer chromatography (TLC) or LC-MS to identify byproducts early .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H NMR : Key signals include the methyl ester proton at δ 3.9 ppm (s, 3H) and aromatic protons at δ 8.2–8.8 ppm (pyridine ring) .
- FT-IR : Confirm the presence of NH₂ (3350–3450 cm⁻¹) and ester C=O (1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 202.64, with chloride adducts at m/z 238.6 .
Advanced: How can researchers address discrepancies in reported solubility data for this compound?
Answer:
Solubility variations often stem from differences in crystallinity or counterion interactions. Methodological steps include:
- Solvent Screening : Test in DMSO, methanol, and aqueous buffers (pH 1–7) under sonication.
- Dynamic Light Scattering (DLS) : Check for aggregates in aqueous solutions.
- Thermogravimetric Analysis (TGA) : Rule out hydrate formation affecting solubility .
Document temperature and equilibration time rigorously to ensure reproducibility .
Basic: What functionalization strategies are feasible for the amino group in this compound?
Answer:
The primary amine enables:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C.
- Schiff Base Formation : Condense with aldehydes (e.g., benzaldehyde) in ethanol under reflux .
- Coupling Reactions : Use EDCl/HOBt for peptide bond formation with carboxylic acids .
Monitor reaction progress via HPLC to prevent over-functionalization .
Advanced: How can impurity profiles of this compound be mapped for regulatory compliance?
Answer:
Impurity profiling requires:
- Forced Degradation Studies : Expose the compound to heat, light, and humidity; analyze degradation products via LC-HRMS .
- Synthesis-Related Impurities : Identify residual precursors (e.g., 6-bromonicotinate) using GC-MS .
- Pharmacopeial Standards : Compare against EP/USP monographs for known impurities (e.g., methyl ester hydrolysis products) .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced: How can researchers resolve contradictions in biological activity data reported for analogs of this compound?
Answer:
Discrepancies may arise from assay variability or impurity interference. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations.
- Orthogonal Assays : Confirm results using both cell-based (e.g., cytotoxicity) and enzymatic (e.g., kinase inhibition) models .
- Batch Comparison : Test different synthetic lots to rule out impurity-driven effects .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- In case of exposure, rinse with copious water and seek medical advice .
Advanced: What computational tools can predict the pharmacokinetic properties of this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
